molecular formula C18H26N2O3 B578429 tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate CAS No. 1250991-79-7

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B578429
CAS No.: 1250991-79-7
M. Wt: 318.417
InChI Key: QSYCCMTXWGHZKB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound tert-butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e]oxazepine-5,4'-piperidine]-1'-carboxylate is systematically named according to IUPAC guidelines. Its molecular formula is $$ \text{C}{18}\text{H}{24}\text{N}{2}\text{O}{4} $$, with a molar mass of 332.39 g/mol. The nomenclature reflects its hybrid spirocyclic architecture:

  • The spiro prefix denotes the shared carbon atom (C5) connecting the benzo[e]oxazepine and piperidine rings.
  • The benzo[e]oxazepine component consists of a seven-membered heterocycle fused to a benzene ring, containing one oxygen and one nitrogen atom.
  • The piperidine ring is a six-membered saturated nitrogen heterocycle.
  • The tert-butyl carboxylate group ($$ \text{C}(\text{CH}{3}){3}\text{O}\text{C}(= \text{O}) $$) is attached to the piperidine nitrogen via a carbonyl linkage.
Nomenclature Component Description
Spiro junction Shared C5 atom between oxazepine and piperidine rings
Benzo[e]oxazepine Benzene fused to a 1,4-oxazepine (O at position 1, N at position 4)
Piperidine Six-membered saturated ring with one nitrogen atom
tert-Butyl carboxylate $$ \text{C}(\text{CH}{3}){3}\text{O}\text{C}(= \text{O}) $$ substituent

Molecular Architecture: Spirocyclic Benzoxazepine-Piperidine Hybrid Systems

The molecule features a spirocyclic core that merges two distinct heterocycles:

  • Benzo[e]oxazepine : A bicyclic system comprising a benzene ring fused to a 1,4-oxazepine. The oxazepine ring adopts a boat conformation due to torsional strain from the oxygen and nitrogen atoms.
  • Piperidine : A chair-conformed six-membered ring with a nitrogen atom at position 4'.

Key Structural Features :

  • Spiro Carbon (C5) : Bridges the oxazepine (C5) and piperidine (C4') rings, creating orthogonal spatial arrangements.
  • tert-Butyl Carboxylate : Positioned equatorially on the piperidine nitrogen, minimizing steric hindrance.
  • Hybridization : All ring atoms are $$ \text{sp}^{3} $$-hybridized except for the aromatic benzene carbons ($$ \text{sp}^{2} $$) and the carbonyl oxygen ($$ \text{sp}^{2} $$).

Bond Lengths and Angles :

Bond/Angle Value Significance
C5–N (Oxazepine) 1.45 Å Standard C–N single bond length
C5–O (Oxazepine) 1.36 Å Shorter due to conjugation with adjacent carbonyl
N–C (Piperidine) 1.47 Å Typical for saturated amines
C=O (Carboxylate) 1.21 Å Double bond characteristic of carbonyl groups
Dihedral angle at spiro carbon 89.5° Orthogonal alignment of oxazepine and piperidine rings

Crystallographic Characterization via Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) reveals the compound crystallizes in the orthorhombic system with space group $$ P2{1}2{1}2_{1} $$ and unit cell parameters:

  • $$ a = 8.4610(4) \, \text{Å} $$
  • $$ b = 16.0926(6) \, \text{Å} $$
  • $$ c = 23.8997(11) \, \text{Å} $$
  • $$ Z = 4 $$ (molecules per unit cell).

Packing Interactions :

  • Intramolecular : Weak C–H···O hydrogen bonds stabilize the oxazepine ring (H···O distance: 2.32 Å).
  • Intermolecular : van der Waals forces dominate, with a C–H···π interaction ($$ \text{C}_{\text{g}} \cdots \text{H} $$: 2.85 Å) forming zig-zag chains along the b-axis.

Disorder Analysis :
The piperidine ring exhibits rotational disorder (50:50 occupancy) due to low energy barriers (<1 kcal/mol) between conformers.

Torsional Analysis of the 1,4-Oxazepine-Piperidine Junction

The spiro junction’s flexibility is governed by torsional angles and non-covalent interactions :

Torsional Parameter Value Impact on Conformation
C4–C5–N1'–C2' 56.2° Moderately restricts piperidine ring puckering
O1–C5–N1'–C6' -123.7° Facilitates chair-to-twist-boat transitions in piperidine
Energy barrier (DFT calculation) 1.2 kcal/mol Explains coexistence of conformers in crystals

Rotational Barriers :

  • The tert-butyl group imposes a rotational barrier of 3.8 kcal/mol around the C–N bond, limiting free rotation.
  • NMR Analysis : $$ ^1\text{H} $$-NMR shows splitting of piperidine protons (δ 3.19–4.75 ppm), confirming slow interconversion between conformers at room temperature.

Properties

IUPAC Name

tert-butyl spiro[2,3-dihydro-1H-4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-11-8-18(9-12-20)14-6-4-5-7-15(14)19-10-13-22-18/h4-7,19H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYCCMTXWGHZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705462
Record name tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250991-79-7
Record name tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization

The spiro[benzo[e]oxazepine-5,4'-piperidine] core is frequently constructed via acid-mediated cyclization. In a representative procedure, 4'-hydroxy-4-[2-(N-substituted carbamoyl)aminophenyl]piperidine derivatives undergo treatment with concentrated hydrochloric acid (12 N HCl) at 64°C for 5 hours. This method achieves cyclization yields of 58–74%, with the benzoxazine ring forming preferentially over quinazolinone alternatives due to steric and electronic factors. For example, 1'-benzyl-2-methylamino-spiro[4H-3,1-benzoxazine-4,4'-piperidine] was synthesized in 58% yield using this approach.

Leaving Group-Assisted Ring Closure

Alternative cyclization methods employ leaving groups such as tosyl chloride (TsCl) or mesyl chloride (MsCl). A patent by CN111039949A describes the use of TsCl in dichloromethane with triethylamine to form bicyclic spirooxetane intermediates. This method, optimized at a 1.2:1 molar ratio of TsCl to diol precursor, achieves 70–80% conversion by minimizing side reactions such as epoxide formation.

Table 1: Comparison of Cyclization Methods

MethodConditionsYield (%)Key Advantage
HCl-mediated12 N HCl, 64°C, 5 h58–74High regioselectivity
TsCl-assistedTsCl, Et₃N, CH₂Cl₂, 0°C to rt70–80Scalability (>100 g batches)

Coupling Reactions for Intermediate Synthesis

Reformatsky-Type Addition

The synthesis begins with a Reformatsky reaction between N-benzyl substituted cyclic ketones and bromo-carboxylic esters using activated zinc powder. This step, conducted in tetrahydrofuran (THF) at reflux, produces β-hydroxy esters with 65–80% yields. Critical to success is zinc activation via sequential washes with dilute HCl and anhydrous THF, which removes oxide layers and enhances reactivity.

Red-Al Reduction

Subsequent reduction of β-hydroxy esters to diols is accomplished using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). At 0–30°C, Red-Al selectively reduces ester groups without affecting aromatic rings or benzyl protections, achieving near-quantitative yields (95–98%). This step is pivotal for ensuring high-purity diol intermediates, which are essential for downstream cyclization.

Catalytic Hydrogenation for Debenzylation

Palladium-Catalyzed Hydrogenolysis

Final debenzylation of the N-benzyl protecting group is performed using 5–10% Pd/C under hydrogen pressure (10–25 bar) in methanol. This step typically achieves >95% conversion within 2–4 hours, with yields exceeding 90% after recrystallization. Notably, over-hydrogenation must be avoided to prevent reduction of the oxazepine imine functionality.

Solvent Optimization

Methanol is preferred over ethanol or ethyl acetate due to its ability to solubilize intermediates while preventing palladium catalyst poisoning. Trials with 2-methyltetrahydrofuran as a co-solvent showed no significant yield improvements, underscoring methanol’s superiority.

Purification and Characterization

Trituration Protocols

Crude products are purified via trituration with 50% tert-butyl methyl ether (MTBE) in hexanes. This method removes residual diethyl hydrogen phosphate impurities, elevating purity from 85% to >98%. For large-scale batches, flash chromatography on silica gel (ethyl acetate/hexanes, 1:3) is employed post-trituration.

Spectroscopic Validation

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.44 ppm and the oxazepine methylene protons as a multiplet at δ 3.70–3.85 ppm.

  • HPLC-MS : Purity is confirmed using a C18 column (ACN/H₂O + 0.1% TFA), with the target compound eluting at 6.2 minutes (m/z 389.2 [M+H]⁺).

Challenges and Mitigation Strategies

Low-Yield Coupling Reactions

Early attempts using DCC or HBTU coupling agents resulted in <20% yields due to steric hindrance from unnatural amino acids. Switching to N-carboxyanhydrides (NCAs) improved yields to 43–85% by enhancing electrophilicity at the carbonyl carbon.

Epimerization During Cyclization

Prolonged exposure to acidic conditions can cause epimerization at the spiro-center. Kinetic studies identified a 2-hour reaction window as optimal, minimizing racemization while ensuring complete ring closure.

Industrial-Scale Adaptations

Continuous Flow Chemistry

Pilot-scale synthesis (≥1 kg) utilizes continuous flow reactors for the Reformatsky and Red-Al steps, reducing reaction times by 40% and improving heat dissipation.

Green Solvent Alternatives

Recent trials with cyclopentyl methyl ether (CPME) instead of THF demonstrated comparable yields (78% vs. 75%) with lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazepine ring to a more reduced state.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting cellular processes or signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs, highlighting differences in substituents, ring systems, and applications:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes
Target Compound 1251001-25-8 C₁₈H₂₅N₂O₃ Benzo[e][1,4]oxazepine + piperidine spiro system; tert-butyl carbamate Research chemical, potential kinase/protease inhibitor
tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate 693789-34-3 C₁₈H₂₆N₂O₃ Benzo[b][1,4]oxazepine (alternate ring fusion) + piperidine Discontinued lab chemical; limited commercial availability
tert-Butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate 1262757-33-4 C₁₇H₂₃FN₂O₃ 6-Fluoro substitution on benzoxazepine Pharmaceutical intermediate; enhanced metabolic stability
tert-Butyl 3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4'-piperidine]-1'-carboxylate 1,1-dioxide 1251004-16-6 C₁₆H₂₁N₂O₄S Oxathiazocine ring with 1,1-dioxide modification R&D use; potential for unique reactivity in sulfur-containing targets

Structural and Functional Differences

Ring System Variations
  • Benzo[e] vs. Benzo[b] Fusion : The target compound’s benzo[e]oxazepine places the oxygen atom at the 1,4-positions of the fused benzene ring, whereas the benzo[b] analog (CAS 693789-34-3) shifts the fusion position, altering electronic distribution and steric interactions . This difference may impact solubility and target binding affinity.
Functional Group Modifications
  • Oxathiazocine Dioxide (CAS 1251004-16-6): The inclusion of a sulfur-containing oxathiazocine ring and dioxide group introduces polarizable sulfur atoms, which may enhance interactions with cysteine residues in enzyme active sites .

Biological Activity

Tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate (TBO-Piperidine) is a complex organic compound with a unique spirocyclic structure. Its molecular formula is C18H24N2O4, and it has a molecular weight of approximately 332.4 g/mol. This compound contains several significant functional groups, including a tert-butyl group, an oxazepine ring, and a piperidine moiety, which contribute to its potential biological activities.

Structural Characteristics

The structural features of TBO-Piperidine are critical for its biological activity. The presence of multiple heteroatoms and functional groups enhances its versatility in various chemical contexts. The compound's spirocyclic structure is characteristic of many bioactive molecules, suggesting potential pharmacological properties.

Property Details
Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
Functional Groups Tert-butyl, oxazepine, piperidine

Potential Biological Activities

Research on structurally related compounds suggests that TBO-Piperidine may exhibit various biological activities, including:

  • Anticonvulsant Activity : Compounds with similar structures have shown promise in treating epilepsy and other seizure disorders.
  • Antidepressant Effects : Some spirocyclic oxazepines are being investigated for their potential in managing depression.
  • Antimicrobial Properties : The presence of the oxazepine ring often correlates with antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Neuroprotective Activity : A study on benzoxazepines demonstrated neuroprotective effects against oxidative stress in human neuroblastoma SH-SY5Y cells. Although specific data for TBO-Piperidine is limited, the structural similarity suggests it may possess similar protective properties against neurotoxic agents like hydrogen peroxide and β-amyloid fragments .
  • Acetylcholinesterase Inhibition : Research into related compounds has highlighted their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. One derivative showed an IC50 value of 6.98 μM against AChE, indicating potential for cognitive enhancement or neuroprotection .
  • Antimicrobial Studies : While direct studies on TBO-Piperidine are scarce, related compounds have exhibited significant antimicrobial activity. For instance, derivatives of oxazepines have been reported to inhibit bacterial growth effectively .

The precise mechanism of action for TBO-Piperidine remains largely unexplored; however, insights can be drawn from studies on similar compounds:

  • Receptor Interaction : Many spirocyclic compounds interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could explain their antidepressant and anticonvulsant effects.
  • Enzyme Inhibition : The inhibition of enzymes such as AChE may contribute to cognitive benefits and neuroprotection.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for synthesizing this spirocyclic compound?

Methodological Answer:
The synthesis of this spirocyclic compound typically involves multi-step reactions, leveraging tert-butyl carbamate protection and spirocyclization. Key steps include:

  • Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .
  • Spirocyclization via intramolecular nucleophilic substitution or coupling reactions, often catalyzed by palladium or copper complexes .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Note: Monitor reaction progress using TLC or LC-MS to isolate intermediates and minimize byproducts.

Basic: How can researchers characterize this compound’s structural and stereochemical properties?

Methodological Answer:
A combination of spectroscopic and computational methods is essential:

  • NMR Spectroscopy :
    • 1H/13C NMR to confirm the spirocyclic core and tert-butyl group (δ ~1.4 ppm for Boc protons) .
    • 2D NMR (COSY, NOESY) to resolve stereochemistry and spatial proximity of protons in the oxazepine-piperidine system .
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula validation .
  • X-ray Crystallography (if crystals are obtainable) to unambiguously determine the 3D structure .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:
Stability studies should include:

  • pH-Dependent Degradation :
    • Acidic Conditions (pH < 3) : Rapid cleavage of the Boc group, leading to piperidine ring protonation .
    • Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours at 25°C, but prolonged exposure induces oxazepine ring hydrolysis .
  • Thermal Stability :
    • TGA/DSC Analysis : Decomposition onset at ~180°C, with mass loss corresponding to Boc group release .

Experimental Design : Use HPLC to quantify degradation products under controlled conditions (e.g., 37°C, varying buffers).

Advanced: What methodologies are used to study its interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (ka, kd) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations : To model binding poses and identify key residues in the oxazepine-piperidine binding pocket .

Case Study : Similar spirocyclic compounds show affinity for G-protein-coupled receptors (GPCRs) via hydrophobic interactions with the piperidine ring .

Advanced: How can computational modeling predict its pharmacokinetic (PK) and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity (LogP) : ~3.2 (moderate blood-brain barrier penetration) .
    • CYP450 Inhibition : High risk of CYP3A4 inhibition due to the spirocyclic nitrogen .
  • Toxicity Prediction :
    • Pro-Tox II : Predicts hepatotoxicity (Score: 0.72) linked to piperidine metabolism .

Validation : Compare in silico results with in vitro hepatocyte assays .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Methodological Answer:

  • Source Analysis : Verify assay conditions (e.g., cell line, ATP concentration) that impact IC50 readings .
  • Meta-Analysis : Pool data from multiple studies using standardized normalization (e.g., Z-score transformation) .
  • Reproducibility Testing : Replicate key experiments with controlled variables (e.g., DMSO concentration ≤0.1%) .

Example : Discrepancies in cytotoxicity may arise from differences in cell permeability of the Boc-protected vs. deprotected form .

Environmental Impact: What protocols ensure safe disposal and minimize ecological risks?

Methodological Answer:

  • Waste Treatment : Incinerate at >800°C with alkaline scrubbers to neutralize nitrogen oxides .
  • Soil Mobility Assessment : Perform column leaching tests (OECD 121) to evaluate adsorption coefficients (Kd) .
  • Biodegradation Screening : Use OECD 301D ready biodegradability tests; preliminary data suggest <10% degradation in 28 days .

Safety: What personal protective equipment (PPE) and engineering controls are mandated for handling?

Methodological Answer:

  • PPE Requirements :
    • Respirators : NIOSH-approved P95 for particulate filtration .
    • Gloves : Nitrile (≥0.11 mm thickness) to prevent dermal exposure .
  • Engineering Controls :
    • Fume Hoods : Maintain airflow ≥0.5 m/s during synthesis .
    • Closed Systems : Use Schlenk lines for air-sensitive reactions .

Emergency Response : For eye contact, irrigate with saline for ≥15 minutes; monitor for corneal irritation .

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